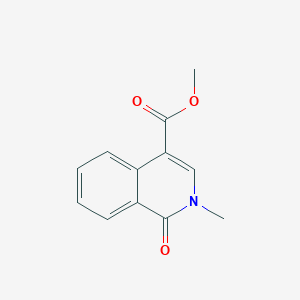

Methyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

Methyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS 339106-28-4) is a heterocyclic compound with the molecular formula C₁₉H₁₄F₃N₃O₅ and a molar mass of 421.33 g/mol. Its structure features a 1,2-dihydroisoquinoline core substituted with a methyl group at position 2, a 1-oxo moiety, and a carboxylate ester at position 4. The aromatic ring is further modified with a 2-nitro-4-(trifluoromethyl)phenylamino group, contributing to its unique physicochemical properties, including a predicted density of 1.496 g/cm³ and a boiling point of 519.6°C .

Properties

IUPAC Name |

methyl 2-methyl-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-7-10(12(15)16-2)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYRLFSTILIXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401187221 | |

| Record name | Methyl 1,2-dihydro-2-methyl-1-oxo-4-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401187221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37497-85-1 | |

| Record name | Methyl 1,2-dihydro-2-methyl-1-oxo-4-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37497-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2-dihydro-2-methyl-1-oxo-4-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401187221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves organic synthesis techniques. One common method involves the reaction of 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is primarily utilized as an intermediate in the synthesis of pharmacologically active compounds. Its unique structure allows for modifications that can enhance biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness at inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus cereus | 16 |

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. In vitro studies on cancer cell lines have shown that certain derivatives significantly reduce cell viability.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 - 15 |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against resistant bacterial strains. The findings revealed that the compound exhibited lower MIC values compared to traditional antibiotics like ampicillin, highlighting its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of synthesized derivatives of the compound on the MCF-7 cell line using the MTT assay. Results indicated that specific derivatives significantly reduced cell viability, suggesting their potential as lead compounds in cancer therapy.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents and ring systems:

Methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate (CAS 71511-24-5)

- Structure : Features a 5-methoxyindole ethyl substituent at position 2 instead of the methyl and nitro-trifluoromethylphenyl groups.

- Implications : The indole moiety may enhance biological activity due to its prevalence in alkaloids, though physicochemical data (e.g., density, pKa) are unavailable .

Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate (CAS 14174-93-7)

- Structure: Substituted with a hydroxyl group at position 4 and an ethyl ester at position 3. Molecular formula: C₁₂H₁₁NO₄ (233.22 g/mol).

- Key Properties: XLogP3 = 1.7, hydrogen bond donors = 2, acceptors = 4.

Methyl 4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS 10133-83-2)

- Structure : Contains a hydroxyl group at position 4 and a nitro group at position 7. Molecular formula: C₁₁H₈N₂O₆ (264.19 g/mol).

- Implications : The nitro group at position 7 may influence electronic properties and reactivity compared to the target compound’s nitro group at position 2 .

Quinoline Derivatives (e.g., 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid)

- Structure: Quinoline core instead of isoquinoline, with a methyl group at position 1 and a carboxylate at position 4.

- Note: Lower structural similarity (0.95–0.96) due to differences in ring annulation .

Physicochemical Properties and Comparative Analysis

Key Observations:

- Electron-Withdrawing Groups : The target compound’s trifluoromethyl and nitro substituents contribute to its low predicted pKa (-2.86), enhancing its electrophilicity compared to hydroxylated analogs .

- Steric Effects : The indole-substituted derivative (CAS 71511-24-5) likely has a larger molecular volume, though data are lacking .

- Solubility : Hydroxyl groups in CAS 14174-93-7 and CAS 10133-83-2 may improve solubility compared to the hydrophobic trifluoromethyl group in the target compound .

Biological Activity

Methyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (C12H11NO3) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C12H11NO3

- Molecular Weight : 217.22 g/mol

- CAS Number : 37497-85-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or bind to cellular receptors, leading to various biological effects. However, detailed studies on its exact mechanisms are still ongoing.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.23 mg/mL | 0.47 mg/mL |

| Escherichia coli | 0.47 mg/mL | 0.94 mg/mL |

| Pseudomonas aeruginosa | 0.30 mg/mL | 0.60 mg/mL |

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth in vitro.

Case Study: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

Comparison with Related Compounds

This compound can be compared with similar compounds like Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate, which lacks the additional methyl group at the 2-position. This structural difference may influence their respective biological activities.

Table 2: Comparison of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial and anticancer properties |

| Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate | Structure | Limited antimicrobial activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, and how can reaction conditions be optimized?

- Answer: The synthesis typically involves cyclization of substituted precursors (e.g., via Friedel-Crafts acylation or Pictet-Spengler reactions) followed by esterification. Key steps include:

- Cyclization: Use of Lewis acids (e.g., AlCl₃) in refluxing 1,2-dichlorobenzene to promote ring closure .

- Esterification: Methanol under acid catalysis for carboxylate formation.

Optimization involves adjusting temperature (e.g., 378 K for AlCl₃-mediated reactions), solvent polarity, and stoichiometry. Yields improve with continuous flow systems for scalability .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Answer:

- ¹H/¹³C NMR: Assigns proton environments (e.g., methyl groups at δ ~1.15 ppm, aromatic protons between δ 6.95–7.13 ppm) and confirms regiochemistry .

- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700–1730 cm⁻¹) and ester functionalities .

- Mass Spectrometry (MS): Fragmentation patterns (e.g., m/z 245 [M⁺]) validate molecular weight and stability .

Q. How does the methyl ester group influence reactivity in nucleophilic substitution reactions?

- Answer: The electron-withdrawing ester enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. For example, hydrolysis under basic conditions yields carboxylic acids, while aminolysis produces amides. Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control reaction rates .

Advanced Research Questions

Q. How can X-ray crystallography resolve tautomeric or stereochemical ambiguities in derivatives of this compound?

- Answer: SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and hydrogen bonding. For example:

- Tautomerism: Differentiates keto-enol forms via precise O=C and C–O bond measurements .

- Hydrogen Bonding: ORTEP-3 visualizes C–H⋯π interactions (e.g., centroid distances ~3.5 Å) to confirm dimerization or packing motifs .

Q. What computational strategies predict the pharmacokinetic and pharmacodynamic properties of this isoquinoline derivative?

- Answer:

- QSAR Models: Correlate substituent effects (e.g., methyl groups) with logP and bioavailability using software like Gaussian or AutoDock .

- Molecular Docking: Simulates binding to biological targets (e.g., enzymes) using crystallographic data from PubChem (InChIKey: USKCEIMPKUMODN) to assess affinity .

Q. How can contradictory data in synthetic yields or reaction pathways be systematically analyzed?

- Answer:

- Design of Experiments (DoE): Varies parameters (temperature, catalyst loading) to identify critical factors via response surface methodology .

- Cross-Validation: Combines HPLC purity analysis, 2D NMR (COSY, HSQC), and X-ray data to confirm structural consistency .

Q. What strategies are effective in studying the compound’s interaction with biological targets (e.g., antimicrobial activity)?

- Answer:

- In Vitro Assays: Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains, with IC₅₀ calculations for dose-response .

- Mechanistic Studies: Fluorescence quenching or SPR assays to quantify binding to DNA gyrase or efflux pump proteins .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.